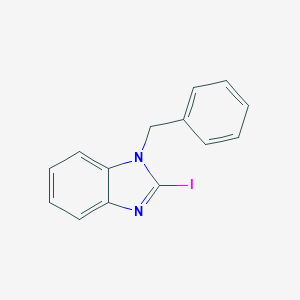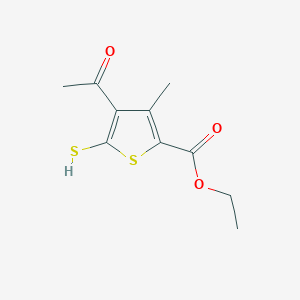![molecular formula C20H18Cl2N2O B275823 N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B275823.png)
N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-(3-pyridinylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-(3-pyridinylmethyl)amine, also known as BDBM13, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. BDBM13 has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-(3-pyridinylmethyl)amine has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDAC activity, N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-(3-pyridinylmethyl)amine can lead to changes in gene expression that can result in the death of cancer cells or the protection of neuronal cells from damage.
Biochemical and Physiological Effects
N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-(3-pyridinylmethyl)amine has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to protect neuronal cells from oxidative stress and inflammation, which are factors that contribute to the development of neurological disorders.
Advantages and Limitations for Lab Experiments
N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-(3-pyridinylmethyl)amine has several advantages for lab experiments, including its ability to selectively target HDACs and its potential as a therapeutic agent for cancer and neurological disorders. However, there are also limitations to its use, including the need for further research to determine its safety and efficacy in humans.
Future Directions
Future research on N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-(3-pyridinylmethyl)amine could focus on its potential as a therapeutic agent for specific types of cancer or neurological disorders. Additionally, further studies could investigate the safety and efficacy of N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-(3-pyridinylmethyl)amine in animal models and humans. Other future directions could include the development of analogs or derivatives of N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-(3-pyridinylmethyl)amine with improved activity or selectivity.
Synthesis Methods
N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-(3-pyridinylmethyl)amine can be synthesized through a multi-step process involving the reaction of 3,5-dichlorobenzyl chloride with sodium benzyloxide, followed by the reaction of the resulting compound with 3-pyridinemethanamine. The final product is obtained through purification and isolation steps.
Scientific Research Applications
N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-(3-pyridinylmethyl)amine has been studied for its potential applications in medicinal chemistry. It has been shown to have activity against various cancer cell lines, including breast, lung, and prostate cancer. N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-(3-pyridinylmethyl)amine has also been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
Molecular Formula |
C20H18Cl2N2O |
|---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
N-[(3,5-dichloro-4-phenylmethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C20H18Cl2N2O/c21-18-9-17(13-24-12-16-7-4-8-23-11-16)10-19(22)20(18)25-14-15-5-2-1-3-6-15/h1-11,24H,12-14H2 |
InChI Key |
ZYMDWUPRLLWXNV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)CNCC3=CN=CC=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)CNCC3=CN=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Chloro-3-[(4-nitrophenoxy)methyl]benzene](/img/structure/B275746.png)



![1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol](/img/structure/B275755.png)
![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-1-phenylethanamine](/img/structure/B275756.png)
![4-({[4-(Dimethylamino)benzyl]amino}methyl)benzoic acid](/img/structure/B275757.png)

![4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide](/img/structure/B275761.png)
![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-2-methoxyethanamine](/img/structure/B275763.png)
![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275764.png)
![1-[5-(3-chlorophenyl)furan-2-yl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B275767.png)